Benzenecarbothioamide, 4-(methoxymethyl)-
Description
Significance of Thioamide Derivatives in Synthetic Organic Chemistry
Thioamides are highly versatile building blocks in organic synthesis, primarily due to the unique properties of the thiocarbonyl group (C=S). taylorandfrancis.comnih.govchemrxiv.org They serve as crucial intermediates in the creation of a wide array of sulfur-containing heterocyclic compounds, such as thiazoles and thiadiazoles, which are prevalent scaffolds in medicinal chemistry. numberanalytics.comrsc.org
The thioamide functional group is more reactive than its amide counterpart, with a weaker C=S bond compared to the C=O bond, making it a useful synthon. nih.gov This enhanced reactivity allows thioamides to react readily with both electrophiles and nucleophiles, opening up diverse synthetic pathways. taylorandfrancis.com Furthermore, the substitution of an amide's oxygen with a sulfur atom alters its electronic and steric properties, which can be harnessed to fine-tune the characteristics of larger molecules. nih.gov This has led to their use as isosteres for amide bonds in peptides, where they can enhance stability against enzymatic degradation. nih.govnih.gov
Structural Characteristics and Chemical Space of Substituted Benzenecarbothioamides
The core structure of a benzenecarbothioamide consists of a benzene (B151609) ring attached to a thioamide group (-C(S)NH2). The properties of these molecules can be significantly modulated by attaching different chemical groups (substituents) to the benzene ring. These substituents influence the electron density distribution within the aromatic ring and the thioamide group, thereby affecting the molecule's reactivity, polarity, and intermolecular interactions.
The thioamide group itself has interesting structural features. It is a stronger hydrogen bond donor but a weaker acceptor compared to an amide. nih.gov In the solid state, primary aromatic thioamides often form characteristic hydrogen-bonding patterns, such as dimers and chains, similar to their amide analogues. acs.org
The "chemical space" of substituted benzenecarbothioamides is vast, depending on the nature of the substituent at various positions (ortho, meta, para) on the benzene ring. The electronic effect of these substituents is a key determinant of the compound's properties.
Interactive Table 1: Electronic Effects of Common Substituents on Benzenecarbothioamide
| Substituent (at para-position) | Electronic Effect | Expected Impact on Thioamide Reactivity |
| -NO2 (Nitro) | Strong Electron-Withdrawing | Increases electrophilicity of the thiocarbonyl carbon |
| -Cl (Chloro) | Weak Electron-Withdrawing | Modestly increases electrophilicity |
| -H (Hydrogen) | Neutral (Reference) | Baseline reactivity |
| -CH3 (Methyl) | Weak Electron-Donating | Slightly decreases electrophilicity |
| -OCH3 (Methoxy) | Strong Electron-Donating | Decreases electrophilicity of the thiocarbonyl carbon |
| -CH2OCH3 (Methoxymethyl) | Weakly Electron-Donating | Slightly decreases electrophilicity |
Positioning of Benzenecarbothioamide, 4-(methoxymethyl)- within Aromatic Thioamide Research
Benzenecarbothioamide, 4-(methoxymethyl)- is distinguished by the 4-(methoxymethyl) group on the benzene ring. This substituent is considered weakly electron-donating. The ether oxygen can donate electron density to the aromatic ring via resonance, while the methylene (B1212753) (-CH2-) group insulates this effect slightly compared to a directly attached methoxy (B1213986) (-OCH3) group.
Therefore, within the landscape of aromatic thioamide research, Benzenecarbothioamide, 4-(methoxymethyl)- would be expected to have properties intermediate between unsubstituted benzenecarbothioamide and more strongly electron-donating analogues like 4-methoxybenzenecarbothioamide. Its reactivity would be subtly modulated by the 4-(methoxymethyl) group, making the thiocarbonyl carbon slightly less susceptible to nucleophilic attack compared to an unsubstituted or electron-withdrawn analogue.
Research on such specifically substituted thioamides often aims to understand these nuanced electronic effects or to incorporate the molecule as a building block into larger, more complex structures, potentially for applications in materials science or medicinal chemistry. nih.gov
Historical Development and Key Milestones in the Study of Related Thioamide Scaffolds
The chemistry of thioamides has a rich history, with synthetic methods evolving to become more efficient and versatile.
Early Methods : The earliest methods for thioamide synthesis often involved harsh conditions. The Willgerodt-Kindler reaction , discovered in the late 19th and early 20th centuries, is a classic method that transforms an aryl alkyl ketone into a thioamide using elemental sulfur and an amine, such as morpholine. chemrxiv.orgrsc.orgresearchgate.net
Phosphorus Reagents : A significant milestone was the introduction of phosphorus-based thionating agents. For many years, phosphorus pentasulfide (P4S10) was the reagent of choice for converting amides and other carbonyl compounds into their thio-analogues. organic-chemistry.org However, it often requires high temperatures and can be difficult to handle. organic-chemistry.org
The Lawesson Era : The development of Lawesson's reagent in the 1950s represented a major advance. numberanalytics.com This milder and more soluble reagent allows for the thionation of amides and other carbonyls under more convenient conditions, often at room temperature in solvents like THF, leading to higher yields and cleaner reactions. chemspider.comorganic-chemistry.orgbeilstein-journals.org It has become one of the most popular methods for thioamide synthesis. acs.org
Modern & Greener Methods : In recent decades, research has focused on developing more practical and environmentally friendly protocols. This includes catalyst-free, three-component reactions using elemental sulfur, aldehydes, and amines. mdpi.com Other modern approaches involve exploring novel sulfur sources and reaction conditions, such as microwave-assisted synthesis or the use of deep eutectic solvents, to improve efficiency and sustainability. organic-chemistry.orgrsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
653568-68-4 |
|---|---|
Molecular Formula |
C9H11NOS |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
4-(methoxymethyl)benzenecarbothioamide |
InChI |
InChI=1S/C9H11NOS/c1-11-6-7-2-4-8(5-3-7)9(10)12/h2-5H,6H2,1H3,(H2,10,12) |
InChI Key |
CJVFMGFHOWDAKM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)C(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Benzenecarbothioamide, 4 Methoxymethyl
Established Synthetic Pathways for Benzenecarbothioamide, 4-(methoxymethyl)-
The conversion of various functional groups into the thioamide moiety forms the cornerstone of synthesizing Benzenecarbothioamide, 4-(methoxymethyl)-. The primary starting materials for these transformations are typically the corresponding aromatic carboxylic acids, nitriles, or amides.
Multi-Step Conversions from Aromatic Carboxylic Acids or Nitriles
A common approach to thioamide synthesis involves the initial conversion of a carboxylic acid to an intermediate that is more susceptible to thionation. For instance, 4-(methoxymethyl)benzoic acid can be converted to its corresponding amide, 4-(methoxymethyl)benzamide (B7554334), which is then subjected to a thionating agent. google.com This two-step process, while reliable, involves an additional synthetic step.
Alternatively, aromatic nitriles serve as direct precursors to thioamides. The reaction of 4-(methoxymethyl)benzonitrile (B3022787) with a sulfur source, such as hydrogen sulfide (B99878) or its synthetic equivalents, can yield the desired thioamide. organic-chemistry.org A variety of reagents and conditions have been developed for this transformation, including the use of thioacetic acid in the presence of a base or phosphorus pentasulfide. organic-chemistry.org
Direct Thionation Strategies Utilizing Lawesson's Reagent or Phosphorus Pentasulfide
Direct thionation of the corresponding amide, 4-(methoxymethyl)benzamide, represents a more streamlined approach. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely employed and effective reagent for this transformation. chemspider.comnih.govorganic-chemistry.org The reaction typically proceeds by heating the amide with Lawesson's reagent in an inert solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF). chemspider.comsemanticscholar.org The use of THF can often allow for the reaction to be conducted at room temperature. chemspider.com The mechanism involves the formation of a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the thioamide and a stable phosphorus-oxygen byproduct. nih.govorganic-chemistry.org
Phosphorus pentasulfide (P₄S₁₀) is another classical reagent for the thionation of amides. google.comresearchgate.net It is a potent thionating agent, and the reaction conditions often require elevated temperatures. researchgate.net While effective, the use of P₄S₁₀ can sometimes lead to the formation of byproducts, and purification can be challenging. chemspider.com A combination of phosphorus pentasulfide and hexamethyldisiloxane (B120664) has been reported to be an efficient system for converting amides to their corresponding thio-derivatives, with the advantage of easier byproduct removal. nih.gov
Table 1: Comparison of Thionation Reagents for Amide to Thioamide Conversion
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Lawesson's Reagent | Reflux in toluene or THF chemspider.comsemanticscholar.org | Mild, high yields, good functional group tolerance organic-chemistry.org | Can be expensive, phosphorus byproducts can complicate purification chemspider.com |
| Phosphorus Pentasulfide (P₄S₁₀) | High temperatures researchgate.net | Readily available, potent | Harsh conditions, potential for side reactions, difficult purification chemspider.com |
| P₄S₁₀/Hexamethyldisiloxane | Not specified | Efficient, easier workup than P₄S₁₀ alone nih.gov | Requires two reagents |
Condensation Reactions Involving Amides or Related Precursors
The formation of the amide bond followed by or concurrent with thionation is another viable strategy. One-pot syntheses of thioamides have been developed, for example, through a three-component reaction involving an aldehyde, an amine, and elemental sulfur, a process known as the Willgerodt-Kindler reaction. mdpi.comchemrxiv.org While this is a powerful method for generating thioamides, its direct application to produce Benzenecarbothioamide, 4-(methoxymethyl)- would depend on the availability and reactivity of the corresponding 4-(methoxymethyl)benzaldehyde.
More direct condensation methods to form amides, which can then be thionated, include the use of coupling agents. For instance, titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines to form amides. bohrium.com Similarly, triazine-based dehydro-condensation agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of a tertiary amine have proven effective for amide synthesis. nih.gov Once the 4-(methoxymethyl)benzamide is formed, it can be subjected to the thionation methods described previously.
Precursor Chemistry and Functional Group Interconversions for the 4-(methoxymethyl)- Moiety
The synthesis of Benzenecarbothioamide, 4-(methoxymethyl)- is not only about the formation of the thioamide group but also relies on the efficient introduction and manipulation of the 4-(methoxymethyl) substituent on the benzene (B151609) ring.
Introduction and Manipulation of the Methoxymethyl Group on Aromatic Systems
The methoxymethyl group can be introduced onto an aromatic ring through various synthetic strategies. One common method involves the etherification of a corresponding hydroxymethyl-substituted aromatic compound. For example, 2-hydroxymethyl-4-nitroaniline can be treated with a methylating agent like dimethyl sulfate (B86663) in the presence of a base to yield 2-methoxymethyl-4-nitroaniline. google.com This nitro-substituted intermediate can then undergo further transformations, such as reduction of the nitro group and conversion of other functional groups to the desired thioamide.
The methoxymethyl group itself, often abbreviated as MOM, is a well-known protecting group for alcohols in organic synthesis. youtube.comwikipedia.org It is typically installed using chloromethyl methyl ether and a non-nucleophilic base. wikipedia.org This strategy could be employed if a phenolic precursor is used, where the hydroxyl group is first protected as a MOM ether before other synthetic manipulations are carried out.
Derivatization of Pre-existing Benzenecarbothioamide Skeletons
An alternative approach involves the modification of a pre-existing benzenecarbothioamide that bears a suitable functional group at the 4-position. For instance, if one were to start with 4-hydroxythiobenzamide (B41779), the hydroxyl group could potentially be alkylated to introduce the methyl ether component of the methoxymethyl group. A patent describes the synthesis of 4-hydroxythiobenzamide from methyl p-hydroxybenzoate, which first undergoes amidation with ammonia (B1221849), followed by thionation with phosphorus pentasulfide. google.com
Green Chemistry Principles and Sustainable Synthetic Approaches in Benzenecarbothioamide, 4-(methoxymethyl)- Synthesis
The traditional synthesis of Benzenecarbothioamide, 4-(methoxymethyl)- , particularly the amidation step via an acid chloride, presents several aspects that can be improved from a green chemistry perspective. The use of hazardous reagents like thionyl chloride, which produces sulfur dioxide gas as a byproduct, and chlorinated solvents are notable drawbacks. ucla.edu
More sustainable alternatives for the amidation step aim to avoid the formation of the acid chloride intermediate. One such greener route is the direct thermal condensation of the carboxylic acid with ammonia. ucla.edu In this approach, 4-(methoxymethyl)benzoic acid would be heated with one equivalent of ammonia, producing the amide and water as the only byproduct. ucla.edu This method significantly improves atom economy and avoids the use of hazardous reagents and solvents. ucla.edu
For the thionation step, while Lawesson's reagent is effective, research into more environmentally benign thionation methods is ongoing. One promising approach is mechanochemical synthesis, where the reaction between the amide and Lawesson's reagent is carried out by grinding in the presence of a minimal amount of a liquid additive, reducing the need for bulk, often toxic, solvents.
Another green strategy applicable to thioamide synthesis is the use of deep eutectic solvents (DES). These are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. A choline (B1196258) chloride-urea based DES has been shown to act as both a solvent and a catalyst for the synthesis of thioamides from aldehydes, amines, and elemental sulfur, representing a multicomponent reaction approach that is highly atom-economical.
The table below outlines a comparison between traditional and greener approaches for the key synthetic steps.
| Synthetic Step | Traditional Method | Greener Alternative | Green Chemistry Principle Addressed |
| Amide Formation | Two steps via acid chloride (using SOCl₂) in a chlorinated solvent. ucla.edu | One-step thermal condensation with ammonia, producing water as the only byproduct. ucla.edu | Atom Economy, Prevention of Waste, Use of Safer Solvents and Reagents. |
| Thionation | Use of Lawesson's reagent in bulk organic solvents (e.g., toluene). | Mechanochemical grinding with Lawesson's reagent; Use of deep eutectic solvents. | Use of Safer Solvents, Reduced Energy Consumption. |
Chemo- and Regioselective Synthesis of Benzenecarbothioamide, 4-(methoxymethyl)-
The described synthetic route to Benzenecarbothioamide, 4-(methoxymethyl)- is characterized by high levels of chemo- and regioselectivity at each stage.
Regioselectivity: The regiochemistry of the final product is established from the very beginning of the synthetic sequence. The starting material, 4-bromomethylbenzoic acid , has a defined 1,4-substitution pattern on the benzene ring. All subsequent reactions proceed without altering this substitution pattern, ensuring that the methoxymethyl and carbothioamide groups are in a para relationship in the final product. The initial nucleophilic substitution specifically occurs at the benzylic carbon of the bromomethyl group, leaving the carboxylic acid group untouched, which is a key element of the regioselective control. ysu.edu
Chemoselectivity: Each step of the synthesis targets a specific functional group while leaving others unaffected.
In the first step, the SN2 reaction with methoxide (B1231860) is chemoselective for the benzylic bromide. Under the reaction conditions, the carboxylic acid group is deprotonated to the carboxylate but does not undergo further reaction.
The conversion of the carboxylic acid to the acid chloride with thionyl chloride is highly chemoselective for the carboxyl group, with no reaction occurring at the methoxymethyl ether linkage.
The subsequent reaction of the acid chloride with ammonia is chemoselective for the acyl chloride functional group, which is the most electrophilic site in the molecule.
Finally, thionation with Lawesson's reagent specifically targets the amide's carbonyl oxygen, converting it to a thiocarbonyl without affecting the other functional groups present in the molecule.
Chemical Reactivity and Transformation Mechanisms of Benzenecarbothioamide, 4 Methoxymethyl
Nucleophilic and Electrophilic Reactions at the Thiocarbonyl Moiety
The thioamide group is characterized by its enhanced reactivity compared to its amide analogue. youtube.com This is primarily due to the properties of the carbon-sulfur double bond; it is longer, weaker, and more polarizable than a carbon-oxygen double bond. youtube.comwikipedia.org The dissociation energy of a C=S bond is significantly lower than that of a C=O bond (approximately 115 kcal/mol versus 162 kcal/mol), making the thiocarbonyl group more susceptible to chemical transformations. wikipedia.org
The thiocarbonyl carbon in Benzenecarbothioamide, 4-(methoxymethyl)- is electrophilic and serves as a site for nucleophilic attack. A variety of nucleophiles, including organometallic reagents, enolates, and amines, can add to the C=S bond to form a tetrahedral intermediate. The larger size and greater polarizability of the sulfur atom, compared to oxygen, facilitate this addition. wikipedia.org
Conversely, the sulfur atom, with its lone pairs of electrons, is nucleophilic and a soft Lewis base. It is the primary site of attack for electrophiles such as alkylating and acylating agents. kiku.dk Protonation of thioamides, for instance, occurs preferentially on the sulfur atom rather than the nitrogen, which is a testament to the sulfur's nucleophilicity and the stability of the resulting cation, which is delocalized through resonance. kiku.dk
Reactions at the thiocarbonyl moiety can be summarized as follows:
| Reaction Type | Reagent Class | Mechanism | Product Type | Reference |
|---|---|---|---|---|
| Nucleophilic Addition | Organolithium, Grignard Reagents | Attack at the electrophilic thiocarbonyl carbon. | Leads to C-C bond formation; subsequent workup can yield various products. | wikipedia.org |
| Electrophilic Attack | Alkyl Halides, Acyl Halides | S-alkylation or S-acylation to form a thioimidate salt. | Thioimidates, which are useful synthetic intermediates. | kiku.dk |
| Reduction | LiAlH₄, NaBH₄ | Hydride addition to the C=S bond. | Amines. | organicchemistrytutor.com |
| Oxidation | Peroxy acids (e.g., m-CPBA) | Oxidation of the sulfur atom. | Amides, S-oxides, or other sulfur-oxygen species. | nih.gov |
| Transamidation | Nucleophilic Amines (with N-activation) | N-C(S) bond cleavage via a destabilized tetrahedral intermediate. | New thioamides. | youtube.commasterorganicchemistry.com |
The nitrogen atom in the thioamide group plays a crucial role in modulating the reactivity of the entire moiety. The lone pair of electrons on the nitrogen participates in resonance with the C=S double bond (nN → π*C=S). youtube.commasterorganicchemistry.com This resonance has several important consequences:
It increases the electron density on the sulfur atom, enhancing its nucleophilicity. kiku.dk
It imparts a significant dipolar character to the thioamide group. kiku.dk
It leads to a higher rotational barrier around the C-N bond compared to amides, which can influence the conformational preferences of the molecule. youtube.com
It increases the acidity of the N-H protons compared to those in amides. youtube.com
Activation of the nitrogen, for example by attaching a tert-butoxycarbonyl (Boc) group, can disrupt this resonance. This "ground-state-destabilization" weakens the N-C(S) bond and activates the thiocarbonyl group toward nucleophilic attack, facilitating reactions such as transamidation under mild, metal-free conditions. youtube.commasterorganicchemistry.com
Reactions Involving the Aromatic Ring and the Methoxymethyl Substituent
The reactivity of the benzene (B151609) ring is influenced by the electronic properties of both the thioamide and the methoxymethyl substituents.
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene derivatives. nuph.edu.ua The regiochemical outcome of such reactions on Benzenecarbothioamide, 4-(methoxymethyl)- is determined by the directing effects of the two substituents.
Thioamide Group (-CSNH₂): This group is deactivating towards EAS due to the electron-withdrawing nature of the thiocarbonyl. However, the lone pair on the adjacent nitrogen atom can be donated into the ring via a resonance (+M) effect. This donation preferentially stabilizes the carbocation intermediates (arenium ions or σ-complexes) formed during attack at the ortho and para positions. youtube.comorganicchemistrytutor.com Therefore, the thioamide group is an ortho, para-director, despite being a deactivating group.
Methoxymethyl Group (-CH₂OCH₃): This group is generally considered a weakly activating, ortho, para-director. youtube.comorganicchemistrytutor.com The oxygen atom is electron-withdrawing inductively (-I effect), but its lone pairs can be donated towards the ring through resonance (+M effect), although this effect is attenuated by the intervening methylene (B1212753) group.
In Benzenecarbothioamide, 4-(methoxymethyl)-, the thioamide is at position 1 and the methoxymethyl group is at position 4. The directing effects of both groups are synergistic. The thioamide group directs incoming electrophiles to positions 2, 6 (ortho), and 4 (para). The methoxymethyl group directs to positions 3, 5 (meta relative to it, but ortho to the thioamide) and 1 (para relative to it). The strongest directing influence from both groups converges on positions 2 and 6. Therefore, electrophilic substitution is strongly predicted to occur at the positions ortho to the thioamide group (and meta to the methoxymethyl group).
| Substituent | Electronic Effect (Inductive/Resonance) | Reactivity Effect | Directing Effect | Reference |
|---|---|---|---|---|
| -CSNH₂ (at C1) | -I / +M | Deactivating | Ortho, Para | youtube.comwikipedia.orgorganicchemistrytutor.com |
| -CH₂OCH₃ (at C4) | -I / +M (weak) | Weakly Activating | Ortho, Para | youtube.comorganicchemistrytutor.com |
Predicted Regioselectivity for EAS: Substitution is favored at C2 and C6.
The methoxymethyl (MOM) ether moiety is a well-known protecting group for alcohols and phenols and can undergo various transformations, typically under acidic conditions. chegg.com For aromatic MOM ethers, specific chemoselective reactions have been developed. A study on 4-substituted-1-(methoxymethyl)benzene derivatives showed that hydride elimination from the methylene bridge can occur under certain mass spectrometry conditions, a reaction influenced by the electronic nature of the para-substituent.
| Transformation | Reagents | Product | Conditions | Reference |
|---|---|---|---|---|
| Deprotection (Cleavage) | Lewis or Brønsted Acids (e.g., HCl, TFA) | 4-(hydroxymethyl)benzenecarbothioamide | Mild acidic conditions | chegg.com |
| Deprotection to Phenol | TMSOTf and 2,2′-Bipyridyl | 4-hydroxybenzenecarbothioamide | Mild, non-aqueous | |
| Conversion to TES Ether | TESOTf and 2,2′-Bipyridyl | 4-((triethylsilyl)oxy)benzenecarbothioamide | Mild, selective for aromatic MOM ethers | |
| Hydrogenolysis | RuW alloy catalyst | 4-methylbenzenecarbothioamide | Self-supported (no external H₂) |
Catalytic Transformations of Benzenecarbothioamide, 4-(methoxymethyl)- and Its Derivatives
Thioamides are versatile substrates for various catalytic transformations. While specific studies on Benzenecarbothioamide, 4-(methoxymethyl)- are not prevalent, its reactivity can be inferred from established catalytic methods for thioamides.
One significant area is the use of thioamides as pronucleophiles. For example, a direct catalytic asymmetric aldol (B89426) reaction of thioamides has been achieved using a cooperative soft Lewis acid/hard Brønsted base catalytic system. organicchemistrytutor.com This system allows for the chemoselective deprotonation of the thioamide at the α-position (in this case, the N-H protons or potentially C-H protons if the thioamide were alkylated) to generate an active enolate equivalent for C-C bond formation. organicchemistrytutor.com
Phosphine-catalyzed reactions are also relevant. For instance, the annulation of thioamides with activated alkynes, such as 2-alkynoates, under the catalysis of tri-n-butylphosphine provides a direct route to thiazoline (B8809763) heterocycles. This transformation involves the initial addition of the phosphine (B1218219) to the alkyne, followed by proton transfer from the thioamide, subsequent cyclization, and catalyst regeneration.
Furthermore, metal catalysts are employed for various transformations. Silver-catalyzed reactions have been used to convert thioamides into other carbonyl derivatives. youtube.com Copper-catalyzed systems have been developed for reactions such as the synthesis of α-keto thioamides. These catalytic cycles often involve the initial coordination of the metal to the thioamide sulfur, activating the moiety for subsequent steps.
Tautomerism and Isomerization Studies in Benzenecarbothioamide, 4-(methoxymethyl)- Systems
The thioamide functional group in benzenecarbothioamide, 4-(methoxymethyl)- can exist in different tautomeric and isomeric forms, which can significantly influence its chemical and physical properties.
Tautomerism:
Aryl thioamides primarily exhibit thione-thiol tautomerism, an equilibrium between the thione form (containing a C=S double bond and an N-H single bond) and the thiol form (containing a C=N double bond and an S-H single bond). scispace.comresearchgate.net
R-C(=S)-NHR' (Thione) ⇌ R-C(SH)=NR' (Thiol)
In most simple thioamides, the thione form is predominant. scispace.com The position of this equilibrium can be influenced by several factors, including the electronic nature of the substituents, the solvent, and temperature. For instance, the thione form is generally favored by solvation effects in protic solvents. scispace.com The basicity method has been used to quantitatively estimate the tautomeric ratio in simple thioamide systems. scispace.com In some cases, particularly in heterocyclic systems or under specific conditions, the thiol tautomer can be observed and even become the predominant form. researchgate.net The mechanism of UV-induced tautomerization in thioamides has been a subject of study, with proposals including photoinduced hydrogen-atom detachment-association (PIDA) mechanisms. nih.gov
Isomerization:
Rotation around the C-N bond in thioamides is restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons. This leads to the existence of cis and trans isomers. The energy barrier for this isomerization can be significant. rsc.org
Computational studies using Density Functional Theory (DFT) have been employed to investigate the cis-trans isomerization of thioamides. rsc.org These studies aim to predict the relative stability of the isomers and the energy barriers for their interconversion. The steric and electronic properties of the substituents on both the carbon and nitrogen atoms play a crucial role in determining the preferred conformation. rsc.org For example, sterically demanding substituents can favor the trans isomer. rsc.org
The isomerization of carbon-carbon double bonds adjacent to a thioamide group can also be influenced by the thioamide functionality. For instance, cysteine-based catalysts have been shown to facilitate the E/Z isomerization of maleate (B1232345) to fumarate (B1241708) via a thiyl radical-catalyzed process in water. rsc.org This highlights the potential role of the sulfur atom in mediating isomerization reactions in molecules containing a thioamide moiety.
The table below summarizes key aspects of tautomerism and isomerization in thioamide systems:
| Phenomenon | Description | Influencing Factors | Analytical Methods | Reference |
| Thione-Thiol Tautomerism | Equilibrium between the C=S (thione) and C(SH)=N (thiol) forms. | Solvent, substituents, temperature. | NMR spectroscopy, UV-Vis spectroscopy, basicity measurements. | scispace.comresearchgate.netrsc.org |
| Cis-Trans Isomerization | Restricted rotation around the C-N bond leading to geometric isomers. | Steric and electronic effects of substituents. | DFT calculations, NMR spectroscopy. | rsc.org |
Advanced Structural and Spectroscopic Elucidation of Benzenecarbothioamide, 4 Methoxymethyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Detailed Structural Assignment
To fulfill this section, ¹H and ¹³C NMR spectra would be essential. Analysis would involve assigning chemical shifts (δ) for each unique proton and carbon atom in the molecule, including the aromatic protons, the CH₂ and OCH₃ protons of the methoxymethyl group, and the carbons of the benzene (B151609) ring, thioamide group, and methoxymethyl substituent. wikipedia.orgvanderbilt.eduorganicchemistrydata.org Crucially, the study of the C-N bond rotation in the thioamide group, which has a higher rotational barrier than in amides, would require variable temperature (VT) NMR experiments to determine the energy barrier and analyze the conformational isomers (E/Z). wikipedia.org This data is not available.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Characterization
This section would require experimental Infrared (IR) and Raman spectra. wikipedia.orgsydney.edu.aulibretexts.org Analysis would focus on identifying characteristic vibrational frequencies for the key functional groups: the C=S stretch (thioamide), N-H stretches and bends, C-N stretch, and vibrations associated with the 4-substituted benzene ring and the C-O-C ether linkage. jsscacs.edu.innih.gov A comparison between IR and Raman spectra would help in understanding molecular symmetry and selection rules. wikipedia.org Furthermore, shifts in vibrational frequencies, particularly for the N-H and C=S groups, could indicate the presence and strength of intermolecular hydrogen bonding in the solid state. This spectral data is not published for this compound.
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation
A high-resolution mass spectrometry (HRMS) analysis is necessary to confirm the exact molecular formula of Benzenecarbothioamide, 4-(methoxymethyl)-, which is C₉H₁₁NOS. The mass spectrum would show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) would be needed to analyze the fragmentation patterns. jsscacs.edu.in Expected fragmentation pathways would likely involve the loss of the methoxymethyl group, cleavage of the thioamide moiety, and other characteristic fragmentations of the aromatic ring, which would allow for detailed structural confirmation. No such fragmentation studies have been published.
X-ray Crystallography and Solid-State Structural Investigations
Crystal Packing and Intermolecular Interactions in Substituted Benzenecarbothioamides
This subsection requires that the crystal structure of the compound has been determined through single-crystal X-ray diffraction. nih.govrcsb.orgnih.gov From the resulting crystallographic data, one could analyze bond lengths, bond angles, and torsion angles. Most importantly, it would reveal the three-dimensional arrangement of molecules in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds (likely involving the thioamide N-H as a donor and the sulfur or ether oxygen as an acceptor) and potential π-stacking between the benzene rings. researchgate.net Without a solved crystal structure, this analysis is impossible.
Conformational Polymorphism and Its Impact on Solid-State Properties
Investigating conformational polymorphism would involve crystallizing the compound under various conditions to see if different crystal forms (polymorphs) can be isolated. Each polymorph would have a distinct crystal structure and, consequently, different physicochemical properties. Characterization would involve techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and vibrational spectroscopy to identify and differentiate the polymorphic forms. No studies on the polymorphism of this specific compound exist.
Co-crystallization Strategies for Benzenecarbothioamide, 4-(methoxymethyl)-
This section would discuss the design and synthesis of co-crystals, where the target compound is crystallized with a pharmaceutically acceptable coformer. The strategy would rely on understanding the hydrogen bonding capabilities of the thioamide and methoxymethyl groups to select appropriate coformers that can form robust supramolecular synthons. This is a predictive section but would ideally be supported by attempted or successful co-crystallization experiments reported in the literature, of which there are none for this compound.
Theoretical and Computational Chemistry Approaches to Benzenecarbothioamide, 4 Methoxymethyl
Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. For Benzenecarbothioamide, 4-(methoxymethyl)-, DFT would be instrumental in determining its fundamental electronic structure and three-dimensional molecular geometry. These calculations involve solving approximations of the Schrödinger equation to find the electron density that minimizes the energy of the molecule.
A typical approach would involve selecting a suitable functional (e.g., B3LYP, PBE0, M06-2X) and a basis set (e.g., 6-31G*, 6-311++G(d,p), cc-pVTZ) that appropriately balance computational cost and accuracy for a molecule containing sulfur, nitrogen, and oxygen atoms. The initial step is a geometry optimization, which systematically alters the positions of the atoms until a minimum on the potential energy surface is located. This optimized geometry corresponds to the most stable arrangement of the atoms and provides crucial information on bond lengths, bond angles, and dihedral angles.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Once the optimized molecular geometry is obtained, a wealth of spectroscopic properties can be predicted. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of the synthesized compound.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a common and reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The calculated isotropic shielding constants are typically referenced against a standard, such as tetramethylsilane (TMS), to yield theoretical chemical shifts. These predicted values can then be compared with experimental NMR spectra to aid in peak assignment.
Vibrational Frequencies: Following geometry optimization, a frequency calculation is performed. This not only confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also provides the theoretical vibrational frequencies corresponding to the molecule's infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the theoretical model. Each calculated frequency is associated with a specific vibrational mode (e.g., C=S stretch, N-H bend, C-O stretch), which allows for a detailed assignment of the experimental vibrational spectrum.
A hypothetical data table for predicted vibrational frequencies might look like this:
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | 3550 | 3410 | Data not available |
| C-H Aromatic Stretch | 3100 | 3010 | Data not available |
| C-H Aliphatic Stretch | 2980 | 2890 | Data not available |
| C=S Stretch | 1250 | 1200 | Data not available |
| C-N Stretch | 1350 | 1300 | Data not available |
| C-O Stretch | 1100 | 1060 | Data not available |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Reactivity Descriptors
The electronic properties of Benzenecarbothioamide, 4-(methoxymethyl)-, can be further understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's electrophilic character.
These descriptors provide a quantitative basis for comparing the reactivity of Benzenecarbothioamide, 4-(methoxymethyl)-, with other compounds.
A hypothetical data table for calculated electronic properties might be presented as follows:
| Property | Calculated Value (eV) |
| HOMO Energy | Value not available |
| LUMO Energy | Value not available |
| HOMO-LUMO Gap | Value not available |
| Electronegativity (χ) | Value not available |
| Chemical Hardness (η) | Value not available |
| Chemical Softness (S) | Value not available |
| Electrophilicity Index (ω) | Value not available |
Reaction Mechanism Elucidation via Computational Methods (e.g., Transition State Theory, Intrinsic Reaction Coordinate Analysis)
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving Benzenecarbothioamide, 4-(methoxymethyl)-. By mapping out the potential energy surface for a proposed reaction, key stationary points—reactants, products, intermediates, and transition states—can be located and characterized.
Transition State Theory is used to find the transition state (TS), which is the highest energy point along the reaction coordinate. The TS represents the energy barrier that must be overcome for the reaction to proceed. Locating the TS is a critical step in understanding the reaction's kinetics. Frequency calculations on the TS structure are performed to confirm it is a first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Analysis is then used to connect the transition state to the corresponding reactants and products. An IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions, confirming that the located TS indeed connects the intended reactants and products. This provides a detailed picture of the atomic motions that occur during the chemical transformation.
Conformational Analysis and Energy Landscapes of Benzenecarbothioamide, 4-(methoxymethyl)-
Benzenecarbothioamide, 4-(methoxymethyl)-, possesses several rotatable bonds, which means it can exist in multiple conformations. A thorough conformational analysis is essential to identify the most stable conformer(s) and to understand the molecule's flexibility.
This analysis is typically performed by systematically rotating the dihedral angles of the flexible bonds (e.g., the C-C bond connecting the methoxymethyl group to the benzene (B151609) ring, the C-N bond of the amide, and the C-S bond) and calculating the energy of each resulting conformation. The results are often visualized as a potential energy surface or a conformational energy landscape, which plots the energy as a function of the rotated dihedral angles. The global minimum on this surface corresponds to the most stable conformation, which is the one most likely to be observed experimentally. The energy differences between various conformers and the energy barriers to their interconversion can also be determined.
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Physicochemical Attributes
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. For Benzenecarbothioamide, 4-(methoxymethyl)-, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention times.
The process involves calculating a set of molecular descriptors for a series of related compounds, including Benzenecarbothioamide, 4-(methoxymethyl)-. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with an experimentally measured property. Once a robust model is developed and validated, it can be used to predict the properties of new or uncharacterized molecules like Benzenecarbothioamide, 4-(methoxymethyl)-, based solely on its calculated descriptors.
Applications in Chemical Sciences Beyond Prohibited Contexts
Role as a Synthetic Building Block for Complex Organic Molecules
Benzenecarbothioamide, 4-(methoxymethyl)-, is a valuable molecular building block in organic synthesis. Its thioamide functionality provides a reactive handle for the construction of more complex molecular architectures.
The thioamide group is a key functional group for the synthesis of various sulfur and nitrogen-containing heterocycles. Thioamides, in general, are well-established precursors for the synthesis of thiadiazoles. The reaction of a thioamide with a suitable reagent, such as a hydrazonoyl halide, can lead to the formation of a 1,3,4-thiadiazole (B1197879) ring. While specific studies on 4-(methoxymethyl)benzenecarbothioamide are not detailed, the general reactivity pattern of thioamides suggests its utility in this context.
Similarly, the synthesis of thiazolidinones can be achieved from thioamides. The reaction of a thioamide with an α-halo-acid or its ester is a common route to 4-thiazolidinones.
The construction of pyridine (B92270) rings from thioamides is also a known transformation in organic synthesis. These reactions often involve condensation with a 1,3-dicarbonyl compound or a related species. The presence of the 4-(methoxymethyl)phenyl group can influence the electronic properties of the thioamide and, consequently, its reactivity in these cyclization reactions.
The synthesis of chiral compounds is a cornerstone of modern medicinal chemistry and materials science. Thioamides can be utilized as intermediates in asymmetric synthesis. While direct asymmetric transformations of 4-(methoxymethyl)benzenecarbothioamide are not extensively documented, the thioamide moiety can be a site for introducing chirality. For instance, the reduction of a thioamide to an amine can be performed enantioselectively using a chiral reducing agent. Furthermore, the sulfur atom in the thioamide can be a site for stereoselective reactions.
Ligand in Coordination Chemistry
The sulfur and nitrogen atoms of the thioamide group in 4-(methoxymethyl)benzenecarbothioamide make it an effective ligand for coordinating with metal ions. The formation of metal-ligand bonds can lead to a diverse range of coordination complexes with interesting structural and electronic properties.
Thioamides can coordinate to metal centers in a variety of ways. They can act as monodentate ligands, coordinating through either the sulfur or the nitrogen atom. More commonly, they act as bidentate ligands, forming a chelate ring by coordinating through both the sulfur and nitrogen atoms. The specific coordination mode depends on the metal ion, the other ligands in the coordination sphere, and the reaction conditions. The nature of the metal-ligand bond can range from primarily electrostatic to more covalent, influencing the stability and reactivity of the resulting complex.
Metal complexes containing thioamide ligands have been explored for their catalytic activity in various organic transformations. These complexes can function as homogeneous catalysts, facilitating reactions such as cross-coupling, oxidation, and reduction. The electronic and steric properties of the thioamide ligand, including the substituent on the phenyl ring, can be tuned to optimize the catalytic performance of the metal complex. For example, the methoxymethyl group at the para position of the benzene (B151609) ring can influence the electron density at the coordinating atoms, thereby affecting the catalytic cycle.
Applications in Materials Science
While specific applications of 4-(methoxymethyl)benzenecarbothioamide in materials science are not widely reported, thioamide-containing molecules, in general, have potential uses in this field. The ability of thioamides to form stable metal complexes and to participate in the formation of extended structures makes them interesting candidates for the development of new materials. For instance, metal-organic frameworks (MOFs) incorporating thioamide-based ligands could exhibit interesting properties for gas storage or catalysis. Furthermore, the presence of the thioamide group can impart specific optical or electronic properties to organic materials.
Potential as a Component in Optoelectronic or Sensing Materials
Similarly, there is a lack of research on the potential of Benzenecarbothioamide, 4-(methoxymethyl)- as a component in optoelectronic or sensing materials. While thioamide groups, in general, can influence the electronic and optical properties of molecules and polymers, no studies have been published that characterize these properties for materials incorporating Benzenecarbothioamide, 4-(methoxymethyl)-. The scientific community has explored various polymers for optoelectronic and sensing applications, including those with different functional groups, but the specific compound is not mentioned in these reports. ntu.edu.sgnih.govmaastrichtuniversity.nlresearchgate.net
Future Research Directions and Unexplored Avenues for Benzenecarbothioamide, 4 Methoxymethyl
Development of Novel and Efficient Synthetic Routes for Benzenecarbothioamide, 4-(methoxymethyl)-
The synthesis of thioamides, while well-established, is an area ripe for innovation, particularly concerning environmental impact and efficiency. Future research should focus on developing novel synthetic pathways to Benzenecarbothioamide, 4-(methoxymethyl)- that offer improvements over classical methods like thionation with Lawesson's reagent or phosphorus pentasulfide, which often involve harsh conditions and stoichiometric, malodorous reagents.
A primary research goal would be the adaptation of modern, catalyst-free versions of the Willgerodt-Kindler reaction. nih.govthieme-connect.com These reactions, often performed under solvent-free conditions or in water, represent a greener alternative. nih.govorganic-chemistry.org Research could explore a three-component reaction using 4-(methoxymethyl)benzaldehyde, an amine (like ammonia (B1221849) or a primary amine), and elemental sulfur. beilstein-journals.org Key parameters to investigate would include temperature, reaction time, and the effect of different amine sources to optimize yield and purity.
Another promising avenue is the exploration of alternative, less hazardous sulfur sources. Studies have demonstrated the use of sodium hydrosulfide (B80085) or sodium disulfide as effective sulfurating agents, sometimes in transition-metal-free protocols. nih.govmdpi.com Investigating these reagents for the synthesis of Benzenecarbothioamide, 4-(methoxymethyl)- could lead to milder reaction conditions and improved functional group tolerance.
Table 1: Proposed Investigation of Synthetic Routes to Benzenecarbothioamide, 4-(methoxymethyl)-
| Method | Starting Materials | Proposed Conditions | Key Advantages to Investigate | Reference Concept |
|---|---|---|---|---|
| Catalyst-Free Willgerodt-Kindler | 4-(methoxymethyl)benzaldehyde, Ammonia, Sulfur | Solvent-free, 100-120 °C | Atom economy, reduced waste, no catalyst cost | thieme-connect.com |
| Aqueous Three-Component Reaction | 4-(methoxymethyl)benzaldehyde, Amine, Sulfur | Water/THF, Room Temp to 80 °C | Use of environmentally benign solvent, potentially mild conditions | organic-chemistry.org |
| Alternative Sulfur Source Method | 4-(methoxymethyl)benzamide (B7554334) or related precursor | Na2S2, DMF, 80-100 °C | Avoidance of P4S10/Lawesson's reagent, potentially higher yields | nih.gov |
| Thiourea as Sulfur Source | 4-(methoxymethyl)benzaldehyde, DMF, Thiourea | K2S2O8, 125 °C | Readily available, solid sulfur source; transition-metal-free | mdpi.com |
Exploration of Unconventional Reactivity Patterns and Cascade Reactions
The thioamide functional group is significantly more reactive and versatile than its amide counterpart, offering a rich playground for exploring unconventional reactivity. nih.gov The increased nucleophilicity of the sulfur atom and the different electronic properties of the C=S bond can be exploited in novel chemical transformations.
Future work should investigate the utility of Benzenecarbothioamide, 4-(methoxymethyl)- as a precursor in cascade reactions to construct complex heterocyclic systems. Thioamides are known intermediates in the synthesis of thiazoles and other sulfur-containing heterocycles. chemrxiv.org Subjecting the target compound to various reaction conditions, such as those involving electrophilic cyclization agents or photoredox catalysis, could unveil new pathways to valuable molecular scaffolds. rsc.org
Furthermore, the development of silver-promoted coupling reactions involving thioamides presents an exciting research direction. unimelb.edu.au These methods allow for the formation of peptide bonds by coupling a thioamide with a carboxylic acid. Exploring the reactivity of Benzenecarbothioamide, 4-(methoxymethyl)- in such transformations could establish it as a useful building block in peptide synthesis or for the creation of complex amide-containing molecules under mild conditions. unimelb.edu.au
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
The thioamide functional group exhibits several dynamic processes, including restricted rotation around the C-N bond (cis/trans isomerization) and the potential for thiol-thioimide tautomerism. nih.gov While standard spectroscopic methods provide a static picture, advanced techniques are needed to fully characterize these dynamic equilibria and the kinetics of interconversion for Benzenecarbothioamide, 4-(methoxymethyl)-.
Future research should employ advanced Nuclear Magnetic Resonance (NMR) techniques. Variable-temperature (VT) NMR studies can provide thermodynamic data (ΔH°, ΔS°) on the cis/trans equilibrium. For quantifying the kinetics of this rotation, 2D exchange spectroscopy (EXSY) or selective inversion recovery experiments would be invaluable, allowing for the determination of the rotational energy barrier (ΔG‡). nih.govnih.gov These experiments could reveal how the 4-(methoxymethyl) substituent influences the electronic character and rotational dynamics of the thioamide bond.
Moreover, time-resolved spectroscopic techniques, such as femtosecond pump-probe spectroscopy, could be used to investigate the molecule's behavior upon electronic excitation. youtube.comyoutube.com This would allow for the direct observation of ultrafast processes like intersystem crossing or structural rearrangements in the excited state, providing a deep understanding of its photophysical properties. nih.gov
Deeper Computational Investigations into Solvent Effects and Excited State Properties
Computational chemistry offers a powerful lens to understand molecular properties that are difficult to probe experimentally. For Benzenecarbothioamide, 4-(methoxymethyl)-, deeper computational investigations are needed to build a comprehensive model of its behavior.
A key area for exploration is the effect of the solvent environment on the molecule's structure and electronic properties. Using Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM), researchers can predict how properties like the dipole moment, rotational barrier, and UV-Vis absorption spectrum change in different solvents. nih.govrsc.org This is crucial for understanding solvatochromism and for designing applications where solvent interaction is key.
Furthermore, Time-Dependent Density Functional Theory (TD-DFT) should be employed to explore the molecule's excited state properties. researchgate.netresearchgate.net These calculations can predict the energies and characteristics of excited states, the nature of electronic transitions (e.g., n→π* or π→π*), and the geometry of the molecule in its lowest excited state. researchgate.net Such studies are fundamental for predicting the fluorescence properties and photochemical reactivity of Benzenecarbothioamide, 4-(methoxymethyl)-, guiding its potential use in sensors or photofunctional materials. frontiersin.orgfrontiersin.org
Table 2: Proposed Parameters for Computational Investigation
| Property to Investigate | Computational Method | Information Gained | Potential Significance |
|---|---|---|---|
| Ground State Geometry & Energetics | DFT (e.g., B3LYP/6-311+G(d,p)) | Bond lengths, angles, rotational barriers | Understanding structural stability and isomerism |
| Solvent Effects | DFT with PCM/SCRF | Changes in geometry and dipole moment in various solvents | Prediction of solvatochromic shifts and solubility behavior |
| Electronic Properties | DFT (HOMO-LUMO analysis) | Frontier molecular orbital energies and distribution | Insight into reactivity and electronic transitions |
| Excited State Properties | TD-DFT | Vertical excitation energies, oscillator strengths, excited state geometries | Prediction of UV-Vis spectra, fluorescence, and photochemical reactivity |
Synergistic Approaches Combining Synthetic and Computational Methodologies
The most profound insights are often gained at the intersection of different scientific disciplines. A powerful future direction for the study of Benzenecarbothioamide, 4-(methoxymethyl)- involves a synergistic approach that tightly integrates synthetic chemistry with computational modeling. researchgate.net
For instance, computational studies could be used to pre-screen a variety of potential synthetic routes or catalysts, predicting reaction barriers and potential byproducts, thus guiding experimental efforts toward the most promising conditions. nih.gov Conversely, experimental results can provide crucial benchmarks for refining and validating computational models. If a novel cascade reaction is discovered experimentally, computational analysis can be used to elucidate the complex reaction mechanism, identifying key intermediates and transition states that are not directly observable.
This integrated loop—where prediction informs experiment and experiment validates prediction—can dramatically accelerate the pace of discovery. Such an approach could be used to rationalize the observed cis/trans isomer ratios from NMR experiments by calculating the relative stabilities of the conformers, or to explain observed photochemical behavior by correlating it with TD-DFT calculations of the excited state potential energy surface. nih.gov
Expansion of Material Science Applications through Structure-Function Relationships
Aromatic thioamides and related sulfur-containing heterocycles have shown promise in the field of material science, particularly for applications in nonlinear optics (NLO). researchgate.netresearchgate.net The unique electronic structure of the thioamide group can contribute to large molecular hyperpolarizabilities, a key requirement for NLO materials. Future research should systematically explore the potential of Benzenecarbothioamide, 4-(methoxymethyl)- in this domain.
The key to this exploration is the establishment of clear structure-function relationships. researchgate.netnih.gov This involves synthesizing a series of derivatives where the molecular structure is systematically modified, and then measuring the resulting impact on a specific property. For Benzenecarbothioamide, 4-(methoxymethyl)-, this could involve altering the electronic nature of the aromatic ring by introducing various electron-donating or electron-withdrawing groups in other positions.
By correlating the changes in molecular structure with measured NLO properties (such as the first hyperpolarizability, β), a predictive model can be built. This would allow for the rational design of new thioamide-based molecules with optimized properties for use in optoelectronic devices like frequency converters or optical switches.
Table 3: Proposed Study for Establishing Structure-Function Relationships
| Derivative of Benzenecarbothioamide, 4-(methoxymethyl)- | Proposed Modification | Property to Measure | Hypothesized Outcome |
|---|---|---|---|
| 2-Nitro-4-(methoxymethyl) Derivative | Add strong electron-withdrawing group | First Hyperpolarizability (β) | Increase in NLO response due to enhanced intramolecular charge transfer |
| 2-Amino-4-(methoxymethyl) Derivative | Add strong electron-donating group | First Hyperpolarizability (β) | Alteration of NLO response; comparison provides insight into charge transfer vector |
| N-Phenyl Derivative | Replace -NH2 with -NHPh | Thermal Stability (TGA), Refractive Index | Increased thermal stability and potential modification of optical properties |
| Polymer-linked Derivative | Incorporate into a polymer backbone | Film-forming ability, bulk NLO effects | Development of processable NLO-active materials |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
